molecular formula C18H14ClN5O2S B2626012 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894988-34-2

2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No. B2626012
CAS RN: 894988-34-2
M. Wt: 399.85
InChI Key: RTSOJBUTJHIPTP-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a compound that contains a triazole nucleus. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The rational and in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The structure–activity relationship (SAR) established thus far had highlighted the importance of a group at the 4-position of the 6-phenyl substituent and the utility of a sulfonamide at the 3-position .

Scientific Research Applications

Anticancer and Anti-HIV Activities

  • Research on related sulfonamide derivatives has shown moderate to high anti-HIV activity and moderate anticancer activity. These findings highlight the potential of sulfonamide compounds in therapeutic applications against HIV and cancer (Brzozowski, 1998).

Antimicrobial Activity

  • Pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties have been synthesized and shown to possess antibacterial and antifungal activities. This suggests their potential utility in combating microbial infections (Hassan, 2013).

Inhibition of Human Carbonic Anhydrase Isozymes

  • A study on benzenesulfonamides incorporating various moieties demonstrated significant inhibition of human carbonic anhydrase isozymes, which are relevant to cancer research and treatment. These findings indicate a potential application in developing cancer therapeutics (Alafeefy et al., 2015).

Antitumor Activity Through Cell-Cycle Arrest

  • Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine showed promising antitumor activity against various cancer cell lines, highlighting their potential in cancer treatment strategies (Fares et al., 2014).

Anti-Asthmatic Activities

  • Research on ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides indicated their potential as anti-asthmatic agents due to their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the functions of the enzymes and receptors that the compound interacts with.

Result of Action

The interaction of triazole compounds with various enzymes and receptors can lead to changes in cellular processes . The specific effects would depend on the particular targets of this compound.

Future Directions

Triazole compounds are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

properties

IUPAC Name

2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOJBUTJHIPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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